

# theoretical properties of 4-Ethyl-2,2-dimethylheptane

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## Compound of Interest

Compound Name: 4-Ethyl-2,2-dimethylheptane

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An In-depth Technical Guide on the Theoretical Properties of **4-Ethyl-2,2-dimethylheptane**

## Abstract

**4-Ethyl-2,2-dimethylheptane** is a branched-chain alkane, one of the 159 structural isomers of undecane (C<sub>11</sub>H<sub>24</sub>).<sup>[1][2]</sup> As with all alkanes, its molecular structure is defined by single covalent bonds between sp<sup>3</sup>-hybridized carbon atoms, resulting in a molecule with significant conformational flexibility and low chemical reactivity.<sup>[3][4]</sup> This guide provides a comprehensive theoretical examination of its core properties, intended for researchers, chemists, and drug development professionals who may encounter such structures in complex hydrocarbon mixtures, as non-polar solvents, or as reference compounds. We will delve into its structural characteristics, predict its conformational landscape, and outline methodologies for the computational prediction of its spectroscopic and thermodynamic properties, thereby providing a framework for understanding its behavior at a molecular level.

## Part 1: Molecular Identity and Physicochemical Properties

**4-Ethyl-2,2-dimethylheptane**'s structure consists of a seven-carbon heptane backbone, substituted with an ethyl group at the fourth carbon and two methyl groups at the second carbon.<sup>[5]</sup> This high degree of branching significantly influences its physical properties when compared to its linear isomer, n-undecane. Generally, increased branching disrupts intermolecular van der Waals forces, leading to a lower boiling point than the straight-chain counterpart (n-undecane boils at 196 °C).<sup>[1][6]</sup>

### Core Molecular Identifiers

Identifier	Value	Source
IUPAC Name	4-ethyl-2,2-dimethylheptane	[7]
CAS Number	62016-46-0	[7][8]
Molecular Formula	C <sub>11</sub> H <sub>24</sub>	[7][8]
Molecular Weight	156.31 g/mol	[7][9]
Canonical SMILES	CCCC(CC)CC(C)(C)C	[7]
InChI	InChI=1S/C11H24/c1-6-8-10(7-2)9-11(3,4)5/h10H,6-9H2,1-5H3	[7][8]
InChIKey	BJOUMNMMNSZESV-UHFFFAOYSA-N	[7][8]

## Known and Computed Physicochemical Properties

The following table summarizes key physical and chemical properties. Experimental values are prioritized, with computationally predicted values included to provide a more complete profile.

Property	Value	Method	Source
Boiling Point	168.4 °C	Experimental	[10]
XLogP3-AA	5.4	Computed	[7][9]
Hydrogen Bond Donor Count	0	Computed	[9]
Hydrogen Bond Acceptor Count	0	Computed	[9]
Rotatable Bond Count	5	Computed	[9]
Topological Polar Surface Area	0 Å²	Computed	[7]

```
graph "Molecular_Structure" {
  layout=neato;
  node [shape=circle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
  edge [fontname="Arial"];
```

```
// Heptane Backbone
```

```
C1 [label="C", pos="0,0!"];
C2 [label="C", pos="1.5,0!"];
C3 [label="C", pos="2.5,1!"];
C4 [label="C", pos="4,1!"];
C5 [label="C", pos="5,0!"];
C6 [label="C", pos="6.5,0!"];
C7 [label="C", pos="7.5,1!"];
```

```
// Methyl groups on C2
```

```
C2_M1 [label="C", pos="1.5,-1.2!"];
C2_M2 [label="C", pos="1.5,1.2!"];
```

```
// Ethyl group on C4
```

```
C4_E1 [label="C", pos="4.5,2.2!"];
C4_E2 [label="C", pos="6,2.2!"];
```

```
// Bonds
```

```
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
```

```
C5 -- C6;  
C6 -- C7;  
C2 -- C2_M1;  
C2 -- C2_M2;  
C4 -- C4_E1;  
C4_E1 -- C4_E2;  
}
```

**Caption:** 2D representation of **4-Ethyl-2,2-dimethylheptane**.

## Part 2: Conformational Analysis and Molecular Dynamics

The presence of five rotatable single C-C bonds gives **4-Ethyl-2,2-dimethylheptane** a complex conformational landscape.<sup>[9]</sup> Conformational analysis is crucial as the molecule's dominant shape in a given environment dictates its physical properties and steric interactions. The thermodynamic stability of branched alkanes is a complex phenomenon; contrary to simple steric arguments, density functional theory (DFT) studies have shown that branched alkanes are more stable than their linear counterparts due to favorable electrostatic and quantum mechanical effects, not because of lower steric energy.<sup>[11]</sup>

### Theoretical Protocol for Conformational Search

A robust method for identifying the lowest energy conformers involves a multi-step computational approach. This protocol ensures a thorough exploration of the potential energy surface.

Step 1: Initial Conformer Generation:

- Utilize a stochastic or systematic search algorithm (e.g., Monte Carlo, Low-Mode search) with a molecular mechanics (MM) force field (e.g., MMFF94 or OPLS3e). This rapidly generates a diverse set of hundreds or thousands of potential conformers.

Step 2: Geometry Optimization and Filtering:

- Each generated conformer is subjected to geometry optimization using the same MM force field to find the nearest local energy minimum.
- Duplicate structures are removed, and the conformers are filtered based on a relative energy window (e.g., retaining all structures within 10 kcal/mol of the lowest energy structure found).

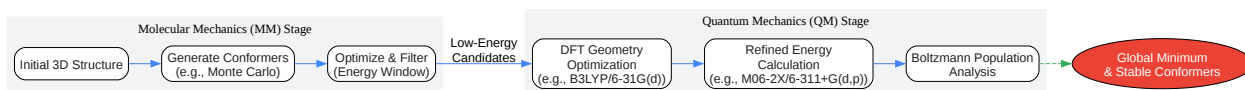
Step 3: Quantum Mechanical Refinement:

- The filtered set of low-energy conformers is then re-optimized using a higher level of theory, typically DFT. A functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d)) provides a good balance of accuracy and computational cost for alkanes.<sup>[11]</sup>

Step 4: Final Energy Calculation and Population Analysis:

- Single-point energy calculations are performed on the DFT-optimized structures using a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate relative energies ( $\Delta E$ ).
- Gibbs free energies ( $\Delta G$ ) are calculated by including zero-point vibrational energy and thermal corrections.

- The equilibrium population of each conformer at a given temperature (T) is then determined using the Boltzmann distribution equation.



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**Caption:** Workflow for a comprehensive conformational analysis.

## Part 3: Predicted Spectroscopic Signatures

While experimental spectra for **4-Ethyl-2,2-dimethylheptane** are not readily available in public databases, its spectroscopic features can be accurately predicted using computational methods. These predictions are invaluable for identifying the compound in complex mixtures or for verifying its structure upon synthesis.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to molecular symmetry, the 11 carbon atoms and 24 hydrogen atoms give rise to a smaller number of unique signals.

- <sup>13</sup>C NMR: We predict 9 unique carbon signals. The quaternary carbon at position 2 (C2) and the three methyl carbons attached to it will have distinct chemical shifts. The two carbons of the ethyl group are non-equivalent, as are the remaining carbons of the heptane chain.
- <sup>1</sup>H NMR: The protons on each unique carbon environment will have distinct chemical shifts and coupling patterns. The nine protons of the C(CH<sub>3</sub>)<sub>3</sub> group (tert-butyl) are expected to produce a large singlet. The CH<sub>2</sub> and CH<sub>3</sub> protons of the ethyl group will show a characteristic quartet and triplet, respectively, due to coupling.

Computational Protocol for NMR Prediction:

- Obtain the global minimum energy conformer from the analysis in Part 2.
- Perform a geometry optimization and frequency calculation at a DFT level (e.g., B3LYP/6-311+G(d,p)).
- Run an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method with the same functional and a specialized basis set (e.g., pcSseg-2).
- Calculated absolute shieldings are converted to chemical shifts by referencing against a concurrently calculated tetramethylsilane (TMS) standard.

### Infrared (IR) Spectroscopy

The IR spectrum of an alkane is dominated by C-H stretching and bending vibrations.[3]

- C-H Stretching: Strong absorptions are expected in the 2850-3000 cm<sup>-1</sup> region.

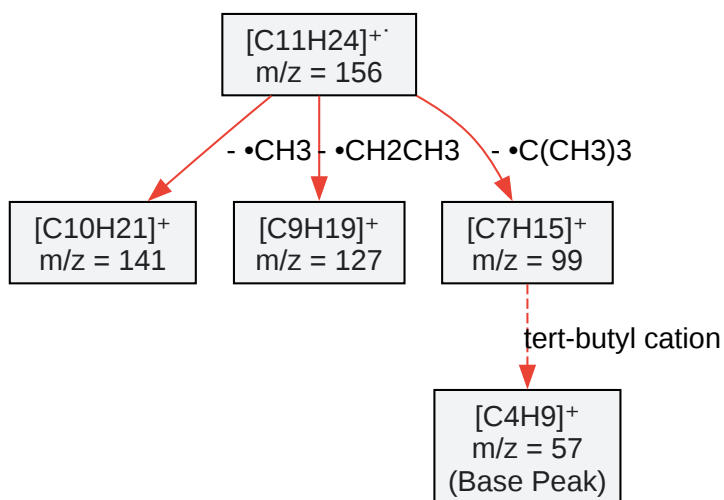
- C-H Bending:
  - Methyl ( $\text{CH}_3$ ) groups will show characteristic bending vibrations around  $1450\text{--}1470\text{ cm}^{-1}$  and  $1375\text{ cm}^{-1}$ . The gem-dimethyl group at C2 may show a split peak in this region.
  - Methylene ( $\text{CH}_2$ ) groups will exhibit scissoring vibrations near  $1465\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

Under Electron Ionization (EI), **4-Ethyl-2,2-dimethylheptane** will fragment to produce a series of carbocations. The fragmentation pattern is dictated by the stability of the resulting cations, with tertiary and secondary carbocations being more stable and thus more abundant.

Predicted Fragmentation Pathway:

- Molecular Ion ( $\text{M}^+$ ): A peak at  $m/z = 156$ , which may be weak or absent.
- Loss of a Methyl Group (M-15): Cleavage of a methyl group from the tert-butyl end to form a stable tertiary carbocation at  $m/z = 141$ . This is expected to be a major fragment.
- Loss of an Ethyl Group (M-29): Cleavage of the ethyl group at C4, resulting in a fragment at  $m/z = 127$ .
- Loss of a Propyl Group (M-43): Cleavage at the C4-C5 bond, leading to a fragment at  $m/z = 113$ .
- Loss of a tert-Butyl Group (M-57): Cleavage at the C2-C3 bond to form a prominent peak at  $m/z = 99$  and a corresponding tert-butyl cation at  $m/z = 57$ . The  $m/z = 57$  peak is often the base peak for molecules containing a tert-butyl group.



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**Caption:** Predicted major fragmentation pathway in EI-MS.

## Part 4: Chemical Reactivity and Applications

As a saturated hydrocarbon, **4-Ethyl-2,2-dimethylheptane** is chemically inert under most conditions. Its C-C and C-H bonds are strong and non-polar, making it resistant to attack by acids, bases, and most oxidizing and reducing agents.

- **Combustion:** Like all alkanes, it undergoes combustion in the presence of oxygen to produce carbon dioxide and water, releasing a significant amount of energy.[3][12] This is its most relevant reaction in the context of fuels.
- **Radical Halogenation:** In the presence of UV light or high temperatures, it can react with halogens (e.g., Cl<sub>2</sub>, Br<sub>2</sub>) via a free-radical chain reaction.[12] The reaction is non-selective and will produce a complex mixture of halogenated isomers.
- **Pyrolysis (Cracking):** At very high temperatures and in the absence of oxygen, the C-C bonds can break, leading to a mixture of smaller alkanes and alkenes.[12]

Its primary utility in research and industry stems from its physical properties. Its non-polar nature and specific boiling point make it a potential component of solvent mixtures or specialized fuels. In drug development, its high lipophilicity (indicated by a calculated XLogP3 of 5.4) means it could serve as a model for highly non-polar environments, though it is generally considered biologically inert.[1][9]

## Conclusion

The theoretical properties of **4-Ethyl-2,2-dimethylheptane** paint a picture of a classic branched alkane: a conformationally flexible, non-polar, and chemically stable molecule. By applying modern computational chemistry techniques, we can move beyond this general description to predict specific, quantitative data for its conformational preferences, spectroscopic signatures, and thermodynamic stability. The methodologies outlined in this guide provide a robust framework for the in-silico characterization of this and other complex alkanes, enabling their identification, differentiation, and the prediction of their behavior in various scientific and industrial applications.

## References

- Benchchem. An In-depth Technical Guide to the Isomers of Undecane (C<sub>11</sub>H<sub>24</sub>) and Their Properties.
- Ess, D. H., Liu, S., & De Proft, F. (2010). Density functional steric analysis of linear and branched alkanes. *The Journal of Physical Chemistry A*, 114(49), 12952–12957. [Link]
- PubChem. (4S)-**4-ethyl-2,2-dimethylheptane**. [Link]
- Semantic Scholar. Molecular Dynamics Study of the Conformational Properties of Branched Alkanes. (1997). [Link]
- PubChem. **4-Ethyl-2,2-dimethylheptane**. [Link]
- NIST/TRC Web Thermo Tables (WTT). 4-ethyl-2-methylheptane. [Link]
- ExportersIndia. Undecane (C<sub>11</sub>H<sub>24</sub>)
- Mol-Instincts. Undecane (C<sub>11</sub>H<sub>24</sub>) properties. [Link]
- NIST Chemistry WebBook. **4-ethyl-2,2-dimethylheptane**. [Link]
- Brainly. What is the structure of **4-ethyl-2,2-dimethylheptane**?. (2018). [Link]
- Wikipedia. Alkane. [Link]
- NCERT. Organic chemistry – sOme Basic PrinciPles and Techniques. [Link]

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## Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Undecane - Wikipedia [en.wikipedia.org]

- 3. Alkane - Wikipedia [en.wikipedia.org]
- 4. Chapter 12: Organic Chemistry | Selina Solutions Concise Chemistry Class 10 ICSE | KnowledgeBoat [knowledgeboat.com]
- 5. brainly.com [brainly.com]
- 6. webqc.org [webqc.org]
- 7. 4-Ethyl-2,2-dimethylheptane | C<sub>11</sub>H<sub>24</sub> | CID 19985550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-ethyl-2,2-dimethylheptane [webbook.nist.gov]
- 9. (4S)-4-ethyl-2,2-dimethylheptane | C<sub>11</sub>H<sub>24</sub> | CID 141766481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-ethyl-2,2-dimethylheptane [chemister.ru]
- 11. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. smolecule.com [smolecule.com]
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